molecular formula C15H12BrN3O2 B5868443 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5868443
M. Wt: 346.18 g/mol
InChI Key: RFFQYNGKBRHJIN-UHFFFAOYSA-N
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Description

4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is an organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is further functionalized with a 4-bromo-3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 4-{5-[(4-carboxy-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.

    Reduction: 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-dihydro-oxadiazol-3-yl}pyridine.

    Substitution: 4-{5-[(4-amino-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.

Scientific Research Applications

4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity.

    Pathway Interference: The compound can interfere with specific biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: Similar structure but with a chlorine atom instead of bromine.

    4-{5-[(4-bromo-3-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[(4-bromo-3-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-10-8-12(2-3-13(10)16)20-9-14-18-15(19-21-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFQYNGKBRHJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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